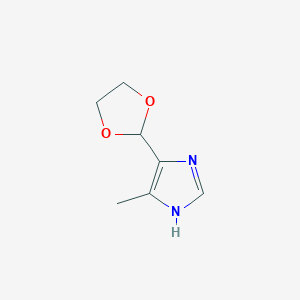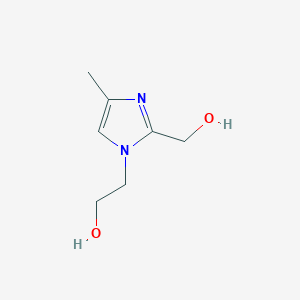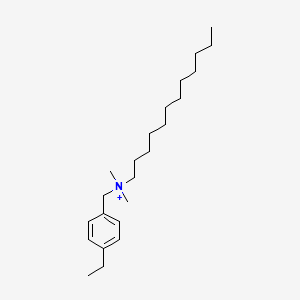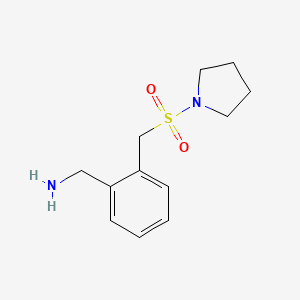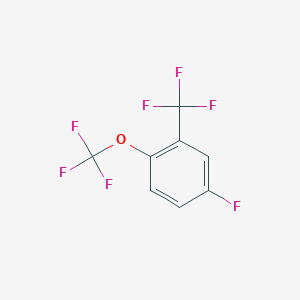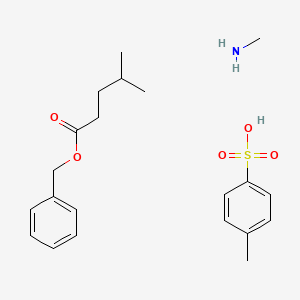
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate typically involves multiple steps. One common method includes the chlorination of 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid, followed by esterification with propanol. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chlorosulfonyl groups can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid.
Reduction: Sulfonamide or thiol derivatives.
Scientific Research Applications
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzamide
- 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzyl alcohol
Uniqueness
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate is unique due to the presence of the propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of chloro, chlorosulfonyl, and fluorine substituents also imparts distinct electronic and steric properties that can affect its chemical behavior and interactions.
Properties
Molecular Formula |
C10H9Cl2FO4S |
|---|---|
Molecular Weight |
315.14 g/mol |
IUPAC Name |
propyl 2-chloro-5-chlorosulfonyl-3-fluorobenzoate |
InChI |
InChI=1S/C10H9Cl2FO4S/c1-2-3-17-10(14)7-4-6(18(12,15)16)5-8(13)9(7)11/h4-5H,2-3H2,1H3 |
InChI Key |
UBWZJGRTOGJBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
![4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12817300.png)
![2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B12817303.png)
